3-[(4-chlorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Description
3-[(4-chlorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methoxy group, and a quinone moiety
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c1-19-14-13(12(23-2)7-8-18-14)15(21)20(16(19)22)9-10-3-5-11(17)6-4-10/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOPUMIGNRRDMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324108 | |
| Record name | 3-[(4-chlorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678046 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
941898-16-4 | |
| Record name | 3-[(4-chlorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-chlorobenzylamine with 5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of reagents and conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized to form more complex structures.
Reduction: The compound can be reduced to its corresponding hydroquinone derivative.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. It is known to inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrrolo[2,3-d]pyrimidine: Another kinase inhibitor with similar applications.
Quinazoline derivatives: Widely studied for their anticancer properties.
Uniqueness
3-[(4-chlorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and chlorobenzyl groups enhance its lipophilicity, allowing for better cellular uptake and interaction with molecular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
